2-(2-Tert-butoxycarbonyl-2,6-diazaspiro[3.3]heptan-6-yl)acetic acid
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Overview
Description
2-{6-[(tert-butoxy)carbonyl]-2,6-diazaspiro[3.3]heptan-2-yl}acetic acid is a complex organic compound known for its unique spirocyclic structure. This compound is characterized by the presence of a spiro[3.3]heptane ring system, which is a bicyclic structure where two rings share a single atom. The tert-butoxycarbonyl (Boc) group is a common protecting group in organic synthesis, often used to protect amines during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{6-[(tert-butoxy)carbonyl]-2,6-diazaspiro[3.3]heptan-2-yl}acetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the formation of the spirocyclic core followed by the introduction of the Boc group and the acetic acid moiety. The reaction conditions often include the use of strong bases, such as sodium hydride or potassium tert-butoxide, and organic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, purification steps such as crystallization or chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{6-[(tert-butoxy)carbonyl]-2,6-diazaspiro[3.3]heptan-2-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the Boc-protected amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Sodium hydride in THF for deprotonation followed by the addition of an alkyl halide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
2-{6-[(tert-butoxy)carbonyl]-2,6-diazaspiro[3.3]heptan-2-yl}acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug candidates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{6-[(tert-butoxy)carbonyl]-2,6-diazaspiro[3.3]heptan-2-yl}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group can be removed under acidic conditions, revealing the active amine group, which can then participate in various biochemical pathways. The spirocyclic structure provides rigidity, which can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-{2-[(tert-butoxy)carbonyl]-2-azaspiro[3.3]heptan-6-yl}acetic acid
- 2-(6-(tert-butoxycarbonyl)-2-oxa-6-azaspiro[3.3]heptan-1-yl)acetic acid
Uniqueness
2-{6-[(tert-butoxy)carbonyl]-2,6-diazaspiro[3.3]heptan-2-yl}acetic acid is unique due to its specific spirocyclic structure and the presence of both the Boc-protected amine and acetic acid functionalities. This combination of features makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
Biological Activity
2-(2-Tert-butoxycarbonyl-2,6-diazaspiro[3.3]heptan-6-yl)acetic acid, commonly referred to as a derivative of diazaspiro compounds, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound is notable for its unique structural properties, which facilitate various applications in drug development and biochemical research.
- Molecular Formula : C12H22N2O3
- Molecular Weight : 242.32 g/mol
- CAS Number : 1041026-70-3
The compound features a spirocyclic structure that contributes to its stability and biological interactions. The tert-butoxycarbonyl (Boc) group enhances its solubility and bioavailability, making it a valuable candidate for further research.
Pharmacological Applications
Research indicates that this compound acts as a key intermediate in synthesizing various pharmaceutical agents, particularly those targeting neurological disorders. Its structural framework allows for modifications that can enhance its therapeutic efficacy.
- Neurological Disorders : Preliminary studies suggest that derivatives of this compound exhibit neuroprotective properties, potentially beneficial for conditions such as Alzheimer's disease and other neurodegenerative disorders.
- Enzyme Inhibition : The compound has been employed in biochemical studies focusing on enzyme inhibition mechanisms. It has shown promise in modulating the activity of specific enzymes involved in metabolic pathways, which could lead to novel therapeutic strategies.
- Antimicrobial Activity : Some derivatives have demonstrated antimicrobial properties against various pathogens, indicating potential applications in developing new antibiotics or antifungal agents.
Structure-Activity Relationship (SAR)
A systematic study of the structure-activity relationship has revealed insights into how modifications to the diazaspiro framework influence biological activity. For example, changes in the substituents on the nitrogen atoms or variations in the Boc group can significantly alter potency and selectivity against target enzymes or receptors.
Case Study 1: Antiparasitic Activity
In a study examining the antiparasitic effects of diazaspiro compounds, this compound was tested against Trypanosoma brucei, the causative agent of African sleeping sickness. The compound exhibited an EC50 value of less than 0.03 μM, indicating strong antiparasitic activity compared to standard treatments .
Compound | EC50 (μM) | Activity |
---|---|---|
This compound | <0.03 | Cidal |
Standard Treatment | >30 | Less effective |
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of this compound in cellular models of oxidative stress. The results indicated that treatment with the compound significantly reduced cell death and oxidative damage in neuronal cells exposed to harmful agents .
Properties
Molecular Formula |
C12H20N2O4 |
---|---|
Molecular Weight |
256.30 g/mol |
IUPAC Name |
2-[2-[(2-methylpropan-2-yl)oxycarbonyl]-2,6-diazaspiro[3.3]heptan-6-yl]acetic acid |
InChI |
InChI=1S/C12H20N2O4/c1-11(2,3)18-10(17)14-7-12(8-14)5-13(6-12)4-9(15)16/h4-8H2,1-3H3,(H,15,16) |
InChI Key |
CGVOEIRMMKYOQD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CN(C2)CC(=O)O |
Origin of Product |
United States |
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